molecular formula C10H8FNO B1403021 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde CAS No. 1190321-22-2

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde

Cat. No. B1403021
M. Wt: 177.17 g/mol
InChI Key: JXCXBNDVZPXNPG-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is a chemical compound used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde, has been a topic of interest in recent years . These compounds are synthesized using multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is represented by the formula C10H8FNO . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .


Chemical Reactions Analysis

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde include a molecular weight of 177.18 and a storage temperature recommendation of refrigeration .

Scientific Research Applications

General Use

“5-Fluoro-7-methyl-1H-indole-3-carbaldehyde” is used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .

Application in Multicomponent Reactions

Specific Scientific Field

This compound has been used in the field of organic chemistry, specifically in multicomponent reactions (MCRs) .

Summary of the Application

“1H-Indole-3-carbaldehyde” and its derivatives, including “5-Fluoro-7-methyl-1H-indole-3-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions .

Methods of Application or Experimental Procedures

In multicomponent reactions, more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Results or Outcomes

The use of “1H-Indole-3-carbaldehyde” and its derivatives in multicomponent reactions has led to the assembly of pharmaceutically interesting scaffolds . These reactions have been highlighted as significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Antifungal Properties

Specific Scientific Field

This compound has been used in the field of biological sciences , specifically in studying antifungal properties .

Summary of the Application

Indole-3-carbaldehyde and its derivatives, including “5-Fluoro-7-methyl-1H-indole-3-carbaldehyde”, have been found to have antifungal properties . They partially account for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .

Methods of Application or Experimental Procedures

The compound is applied to the skin of amphibians to study its effects on chytridiomycosis, a fungal disease .

Results or Outcomes

The application of “5-Fluoro-7-methyl-1H-indole-3-carbaldehyde” has shown to provide some level of protection against chytridiomycosis in amphibian species .

Biological Potential of Indole Derivatives

Specific Scientific Field

This compound has been used in the field of pharmaceutical sciences .

Summary of the Application

Indole derivatives, including “5-Fluoro-7-methyl-1H-indole-3-carbaldehyde”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

The use of “5-Fluoro-7-methyl-1H-indole-3-carbaldehyde” in the synthesis of various indole derivatives has led to the discovery of compounds with diverse biological activities and therapeutic possibilities .

Anti-Inflammatory and Analgesic Activities

Specific Scientific Field

This compound has been used in the field of pharmaceutical sciences .

Summary of the Application

Indole derivatives, including “5-Fluoro-7-methyl-1H-indole-3-carbaldehyde”, have been found to show anti-inflammatory and analgesic activities .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

Among the derivatives, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Future Directions

The future directions for the use of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde and similar compounds lie in their potential for the synthesis of active molecules. Their role in multicomponent reactions offers access to complex molecules, providing an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

5-fluoro-7-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCXBNDVZPXNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745112
Record name 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde

CAS RN

1190321-22-2
Record name 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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